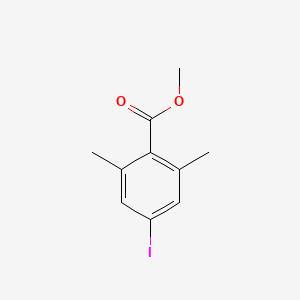

Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester is an organic compound with the molecular formula C10H11IO2. It is also known as methyl 4-iodo-2,6-dimethylbenzoate. This compound is a derivative of benzoic acid, where the hydrogen atoms at the 4th position are replaced by an iodine atom and the hydrogen atoms at the 2nd and 6th positions are replaced by methyl groups. The esterification of the carboxyl group with methanol results in the formation of the methyl ester.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester typically involves the iodination of 2,6-dimethylbenzoic acid followed by esterification. The iodination can be achieved using iodine and an oxidizing agent such as nitric acid. The esterification process involves reacting the iodinated benzoic acid with methanol in the presence of a catalyst such as sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions. Continuous flow reactors can be employed to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Arten von Reaktionen

4-Iod-2,6-dimethylbenzoesäuremethylester kann verschiedene chemische Reaktionen eingehen, darunter:

Substitutionsreaktionen: Das Iodatome kann durch andere Substituenten durch nukleophile Substitutionsreaktionen ersetzt werden.

Oxidationsreaktionen: Die Methylgruppen können zu Carbonsäuren oxidiert werden.

Reduktionsreaktionen: Die Estergruppe kann zu dem entsprechenden Alkohol reduziert werden.

Häufige Reagenzien und Bedingungen

Nukleophile Substitution: Reagenzien wie Natriumazid oder Kaliumcyanid können unter milden Bedingungen verwendet werden.

Oxidation: Starke Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden häufig verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden eingesetzt.

Hauptprodukte

Substitution: Produkte umfassen Azido- oder Cyanoderivate.

Oxidation: Produkte umfassen 4-Iod-2,6-dimethylbenzoesäure.

Reduktion: Produkte umfassen 4-Iod-2,6-dimethylbenzylalkohol.

Wissenschaftliche Forschungsanwendungen

4-Iod-2,6-dimethylbenzoesäuremethylester hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es dient als Sonde in biochemischen Assays zur Untersuchung der Enzymaktivität und Protein-Protein-Wechselwirkungen.

Medizin: Es wird auf seine potenzielle Verwendung in der Arzneimittelentwicklung untersucht, insbesondere bei der Synthese pharmazeutischer Verbindungen.

Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Vorläufer bei der Herstellung von Farbstoffen und Pigmenten verwendet.

Wirkmechanismus

Der Wirkmechanismus von 4-Iod-2,6-dimethylbenzoesäuremethylester beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Das Iodatome kann an Halogenbindungen beteiligt sein, was die Reaktivität und die Bindungsaffinität der Verbindung beeinflusst. Die Estergruppe kann hydrolysiert werden, um die entsprechende Säure freizusetzen, die dann weiter mit biologischen Zielstrukturen interagieren kann. Die Methylgruppen tragen zur Hydrophobie der Verbindung bei und beeinflussen so ihre Löslichkeit und Membranpermeabilität.

Wirkmechanismus

The mechanism of action of benzoic acid, 4-iodo-2,6-dimethyl-, methyl ester involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, which influences the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the corresponding acid, which can further interact with biological targets. The methyl groups contribute to the compound’s hydrophobicity, affecting its solubility and membrane permeability.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-Iodbenzoesäuremethylester: Ähnliche Struktur, aber es fehlen die Methylgruppen an der 2. und 6. Position.

2,4-Dimethylbenzoesäuremethylester: Ähnliche Struktur, aber es fehlt das Iodatome.

2,4-Dichlorbenzoesäuremethylester: Ähnliche Struktur, aber es enthält Chloratome anstelle von Iod.

Einzigartigkeit

4-Iod-2,6-dimethylbenzoesäuremethylester ist einzigartig durch das Vorhandensein von sowohl Iod- als auch Methylgruppen, die ihm unterschiedliche chemische und physikalische Eigenschaften verleihen. Das Iodatome erhöht die Reaktivität der Verbindung in Substitutionsreaktionen, während die Methylgruppen ihre Hydrophobie und Stabilität erhöhen.

Eigenschaften

CAS-Nummer |

200627-65-2 |

|---|---|

Molekularformel |

C10H11IO2 |

Molekulargewicht |

290.10 g/mol |

IUPAC-Name |

methyl 4-iodo-2,6-dimethylbenzoate |

InChI |

InChI=1S/C10H11IO2/c1-6-4-8(11)5-7(2)9(6)10(12)13-3/h4-5H,1-3H3 |

InChI-Schlüssel |

YZNLYRKXPCOKLE-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=CC(=C1C(=O)OC)C)I |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-[4-(hydroxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]-1H-purin-6-one](/img/structure/B12288815.png)

![1-[4-(Trityloxymethyl)-3,6-dioxabicyclo[3.1.0]hexan-2-yl]pyrimidine-2,4-dione](/img/structure/B12288818.png)

![N-[(S)-5,6,7,9-Tetrahydro-1,2,3,10-tetramethoxy-9-oxobenzo[a]heptalen-7-yl]-2,2,2-trifluoroacetamide](/img/structure/B12288843.png)

![6-[1-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-2-(4-hydroxyphenyl)-3-methylindol-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12288885.png)